molecular formula C9H13N5 B3170393 1'-ethyl-5'-methyl-1'H,2H-3,4'-bipyrazol-5-amine CAS No. 943107-19-5

1'-ethyl-5'-methyl-1'H,2H-3,4'-bipyrazol-5-amine

Cat. No.: B3170393
CAS No.: 943107-19-5
M. Wt: 191.23 g/mol
InChI Key: DLTSMRXZVGQMCC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1’-ethyl-5’-methyl-1’H,2H-3,4’-bipyrazol-5-amine typically involves the reaction of appropriate pyrazole derivatives under specific conditions.

Chemical Reactions Analysis

1’-Ethyl-5’-methyl-1’H,2H-3,4’-bipyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1’-Ethyl-5’-methyl-1’H,2H-3,4’-bipyrazol-5-amine is used in various scientific research applications, including:

    Chemistry: It is used as a biochemical reagent in proteomics research.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound may have applications in the development of new materials and chemical processes.

Comparison with Similar Compounds

1’-Ethyl-5’-methyl-1’H,2H-3,4’-bipyrazol-5-amine can be compared with other similar compounds, such as:

    1’-Methyl-1’H,2H-3,4’-bipyrazol-5-amine: Similar structure but lacks the ethyl group.

    1’-Ethyl-1’H,2H-3,4’-bipyrazol-5-amine: Similar structure but lacks the methyl group.

    5-Amino-1H-pyrazole: A simpler structure with only one pyrazole ring.

The uniqueness of 1’-ethyl-5’-methyl-1’H,2H-3,4’-bipyrazol-5-amine lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(1-ethyl-5-methylpyrazol-4-yl)-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-3-14-6(2)7(5-11-14)8-4-9(10)13-12-8/h4-5H,3H2,1-2H3,(H3,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTSMRXZVGQMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=CC(=NN2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-ethyl-5'-methyl-1'H,2H-3,4'-bipyrazol-5-amine
Reactant of Route 2
1'-ethyl-5'-methyl-1'H,2H-3,4'-bipyrazol-5-amine
Reactant of Route 3
1'-ethyl-5'-methyl-1'H,2H-3,4'-bipyrazol-5-amine
Reactant of Route 4
1'-ethyl-5'-methyl-1'H,2H-3,4'-bipyrazol-5-amine
Reactant of Route 5
1'-ethyl-5'-methyl-1'H,2H-3,4'-bipyrazol-5-amine
Reactant of Route 6
1'-ethyl-5'-methyl-1'H,2H-3,4'-bipyrazol-5-amine

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